Cyclohexyl 7-[5-chloro-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Cyclohexyl 7-[5-chloro-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a candidate for cancer treatment. The unique structure of this compound allows it to interact with specific molecular targets, making it a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 7-[5-chloro-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2,4-triazole derivatives with appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like acetic acid and catalysts such as phosphorus oxychloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and difluoromethoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes like CDK2.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness: Cyclohexyl 7-[5-chloro-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This unique structure contributes to its superior cytotoxic activity against various cancer cell lines compared to other similar compounds .
Properties
Molecular Formula |
C20H21ClF2N4O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
cyclohexyl 7-[5-chloro-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H21ClF2N4O3/c1-11-16(18(28)29-13-5-3-2-4-6-13)17(27-20(26-11)24-10-25-27)14-9-12(21)7-8-15(14)30-19(22)23/h7-10,13,17,19H,2-6H2,1H3,(H,24,25,26) |
InChI Key |
BLBKGCYQTMCHMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)Cl)OC(F)F)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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